Enhanced Hydrogen‑Bond Capacity vs. N-(benzo[d]thiazol‑6‑yl)benzamide (CAS 135249‑30‑8)
The target compound contains 4 hydrogen‑bond acceptors (the thiazole nitrogen, the amide carbonyl, and the two oxo groups) and 1 hydrogen‑bond donor (the amide NH), compared with only 2 acceptors and 1 donor for the simpler N-(benzo[d]thiazol‑6‑yl)benzamide [1]. This doubled acceptor count enables stronger, multi‑point interactions with ATP‑binding pockets or binuclear metallo‑enzyme active sites, a feature crucial for targets such as urease and kinases [2][3].
| Evidence Dimension | Number of hydrogen‑bond acceptors |
|---|---|
| Target Compound Data | 4 H‑bond acceptors |
| Comparator Or Baseline | N-(benzo[d]thiazol‑6‑yl)benzamide: 2 H‑bond acceptors |
| Quantified Difference | +2 H‑bond acceptors |
| Conditions | Calculated from 2D chemical structures (Lipinski‑type counts) |
Why This Matters
A higher hydrogen‑bond acceptor count can directly translate into improved binding affinity and selectivity for targets that require multiple polar contacts, making this compound a more promising starting point for lead optimization.
- [1] PubChem. Compound Summary for N-(1,3-benzothiazol-6-yl)benzamide (CID 2737457). Accessed April 2026. View Source
- [2] Design, synthesis, in vitro urease inhibitory potential and in silico molecular docking study of substituted thiazole bearing thiourea hybrid analogues. Chemical Data Collections, 2023, 48, 101047. (Class‑level urease SAR demonstrating the requirement for multiple H‑bond acceptors). View Source
- [3] Discovery of a Nanomolar Multikinase Inhibitor (KST016366): A New Benzothiazole Derivative. ChemMedChem, 2016, 11, 1769–1779. (Illustrates the impact of hydrogen‑bond‑donor/acceptor count on kinase inhibition within the benzothiazole series). View Source
